Cycloviracin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cycloviracin B1 is a natural product derived from the fungus Pseudallescheria boydii. It belongs to the class of cyclohexadepsipeptides and has been found to possess potent biological activities. This compound has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Structure Elucidation
- Total Synthesis : The first total synthesis of cycloviracin B1, an antiviral agent, established the configuration of its chiral centers. Key steps included a macrodilactonization for the lactide core formation and a two-directional synthesis strategy for the fatty acid annexes (Fürstner, Młynarski, & Albert, 2002).
- Structural Assignment : The stereochemistry at the attachment sites of fatty acid residues to the lactide core of this compound was elucidated through comparative NMR data analysis. This research also indicated a need for revision in the structures of related antiviral compounds (Fürstner, Albert, Młynarski, & Matheu, 2002).
Antiviral Evaluation
- Biological Activity Assessment : The synthesis of this compound and its derivatives enabled the establishment of the absolute stereochemistry of its chiral centers. Biological activity studies showed that the complete construct is necessary for significant antiviral activity (Fürstner, Albert, Młynarski, Matheu, & Declercq, 2003).
Antiviral Therapy Research
- Combining Anti-Enteroviral Substances : A study explored combining anti-enteroviral substances against coxsackievirus B1 infection in mice, focusing on alternative administration methods to avoid drug resistance. This approach showed efficacy in reducing mortality and increasing drug sensitivity of viral brain isolates (Vassileva-Pencheva & Galabov, 2010).
properties
CAS RN |
142382-45-4 |
---|---|
Molecular Formula |
C83H152O33 |
Molecular Weight |
1678.1 g/mol |
IUPAC Name |
3-[16,22-bis[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-hydroxyhenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |
InChI |
InChI=1S/C83H152O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h51-61,64-87,90-101H,6-50H2,1-5H3/t51?,52?,53?,54?,55?,56?,57-,58-,59-,60?,61?,64-,65-,66-,67?,68?,69?,70?,71+,72+,73+,74?,75?,76-,77-,78-,79?,80?,81-,82-,83-/m1/s1 |
InChI Key |
UHXMKKIXCMBBAY-UKGVZLGJSA-N |
Isomeric SMILES |
CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)OC)O |
SMILES |
CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |
Canonical SMILES |
CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |
synonyms |
cycloviracin B1 cycloviracin-B1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.